molecular formula C16H24ClN3O2S B8088365 CID 75064393

CID 75064393

Cat. No. B8088365
M. Wt: 357.9 g/mol
InChI Key: YLMAYMSUQMXDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 75064393 is a useful research compound. Its molecular formula is C16H24ClN3O2S and its molecular weight is 357.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 75064393 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 75064393 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 75064393 involves the reaction of two starting materials, 2,4-dichloro-5-fluoroaniline and 2-(2,4-dioxothiazolidin-5-yl)acetic acid, in the presence of a coupling agent and a base.

Starting Materials
2,4-dichloro-5-fluoroaniline, 2-(2,4-dioxothiazolidin-5-yl)acetic acid

Reaction
Step 1: Dissolve 2,4-dichloro-5-fluoroaniline (1.0 equiv) and 2-(2,4-dioxothiazolidin-5-yl)acetic acid (1.2 equiv) in a suitable solvent such as DMF or DMSO., Step 2: Add a coupling agent such as HATU (1.2 equiv) to the reaction mixture and stir for 10-15 minutes., Step 3: Add a base such as DIPEA (2.0 equiv) to the reaction mixture and stir for 2-3 hours at room temperature., Step 4: Quench the reaction by adding water and extract the product using a suitable organic solvent such as ethyl acetate., Step 5: Purify the product by column chromatography or recrystallization to obtain the desired compound CID 75064393.

properties

IUPAC Name

[4-methylsulfanyl-1-oxo-1-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)butan-2-yl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S.ClH/c1-22-6-5-13(17)16(21)18-8-11-7-12(10-18)14-3-2-4-15(20)19(14)9-11;/h2-4,11-13H,5-10,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMAYMSUQMXDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCC(C(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 75064393

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